Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic tertiary amine derivative featuring a 2,5-diazabicyclo[2.2.2]octane scaffold substituted with a tert-butyl carbamate group and a 4-bromophenyl moiety. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates in drug discovery for receptor modulation (e.g., chemokine receptors) . The bicyclo[2.2.2]octane framework imports conformational rigidity, which is advantageous for optimizing binding affinity and selectivity in target proteins. The 4-bromophenyl group enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability.
Key physicochemical properties (based on analogous compounds):
Properties
IUPAC Name |
tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-17(2,3)22-16(21)20-11-14-8-9-15(20)10-19(14)13-6-4-12(18)5-7-13/h4-7,14-15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRQAJXMYOUQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097819-97-9 | |
| Record name | tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique bicyclic structure and the presence of a bromophenyl group, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.22 g/mol. The compound features a tert-butyl ester group attached to a diazabicyclo structure, which is known for its ability to interact with various biological targets.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.22 g/mol |
| CAS Number | 2097819-97-9 |
Research indicates that compounds containing the diazabicyclo[2.2.2]octane framework can exhibit significant biological activities, including potential anti-cancer properties and effects on neurotransmitter systems. The mechanism by which this compound exerts its effects may involve modulation of receptor activity or interference with cellular signaling pathways.
Case Studies and Research Findings
- Neuropharmacological Effects : A study exploring the neuropharmacological properties of diazabicyclo compounds found that they can affect dopamine receptor activity, potentially offering therapeutic avenues for disorders such as schizophrenia and Parkinson's disease .
- Anticancer Activity : Another investigation demonstrated that derivatives of diazabicyclo compounds showed cytotoxic effects against various cancer cell lines, suggesting that the bromophenyl substitution could enhance these effects through increased lipophilicity and receptor binding affinity .
- Enzymatic Interactions : Research has shown that specific enzymes can catalyze reactions involving the cleavage of the diazabicyclo ring system, leading to the formation of biologically active metabolites . This enzymatic activity may play a crucial role in the metabolism and efficacy of the compound.
In Vitro Studies
In vitro studies have reported that this compound exhibits selective inhibition of certain cancer cell lines while sparing normal cells, indicating a potential for therapeutic use with reduced side effects .
Toxicity and Safety Profile
Preliminary assessments suggest that while the compound shows promise in terms of efficacy, further studies are necessary to fully understand its toxicity profile and safety in vivo. Standard protocols for evaluating acute and chronic toxicity will be essential in future research endeavors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound is compared with structurally related diazabicyclo derivatives (Table 1):
Physicochemical and Pharmacological Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
